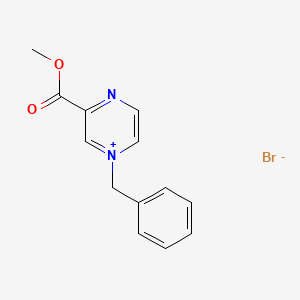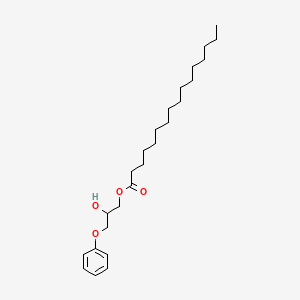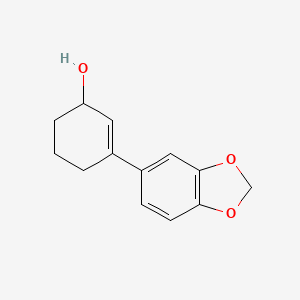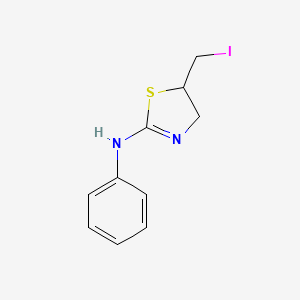
1-Benzyl-3-(methoxycarbonyl)pyrazin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(methoxycarbonyl)pyrazin-1-ium bromide is a chemical compound with a unique structure that includes a benzyl group, a methoxycarbonyl group, and a pyrazin-1-ium core
Métodos De Preparación
The synthesis of 1-Benzyl-3-(methoxycarbonyl)pyrazin-1-ium bromide typically involves the reaction of benzyl bromide with pyrazine-1-carboxylate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Benzyl-3-(methoxycarbonyl)pyrazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(methoxycarbonyl)pyrazin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism by which 1-Benzyl-3-(methoxycarbonyl)pyrazin-1-ium bromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .
Comparación Con Compuestos Similares
1-Benzyl-3-(methoxycarbonyl)pyrazin-1-ium bromide can be compared to other similar compounds, such as:
1-Benzyl-3-fluoro-4-(methoxycarbonyl)pyridin-1-ium bromide: This compound has a similar structure but includes a fluorine atom, which may alter its reactivity and biological activity.
1-Benzyl-3-(methoxycarbonyl)pyrazole: This compound shares the benzyl and methoxycarbonyl groups but has a different core structure, leading to different chemical properties and applications.
Propiedades
Número CAS |
163800-99-5 |
|---|---|
Fórmula molecular |
C13H13BrN2O2 |
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
methyl 4-benzylpyrazin-4-ium-2-carboxylate;bromide |
InChI |
InChI=1S/C13H13N2O2.BrH/c1-17-13(16)12-10-15(8-7-14-12)9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3;1H/q+1;/p-1 |
Clave InChI |
DNVSRRLWTXXQRL-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=NC=C[N+](=C1)CC2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)

![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)
![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)
![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)
![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)





